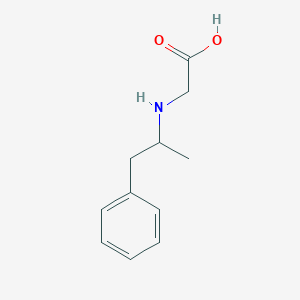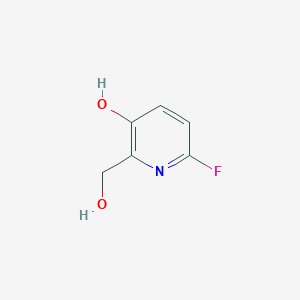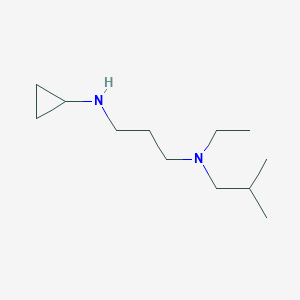
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound belongs to the class of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine typically involves the reaction of cyclopropylamine, ethylamine, and isobutylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetone, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve high purity and yield in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- n1-Cyclopropyl-n3-methyl-n3-isobutylpropane-1,3-diamine
- n1-Cyclopropyl-n3-ethyl-n3-methylpropane-1,3-diamine
- n1-Cyclopropyl-n3-ethyl-n3-isopropylpropane-1,3-diamine
Uniqueness
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine is unique due to its specific combination of cyclopropyl, ethyl, and isobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H26N2 |
|---|---|
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
N-cyclopropyl-N'-ethyl-N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(10-11(2)3)9-5-8-13-12-6-7-12/h11-13H,4-10H2,1-3H3 |
Clave InChI |
HPVWRETUAWJYOI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCNC1CC1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


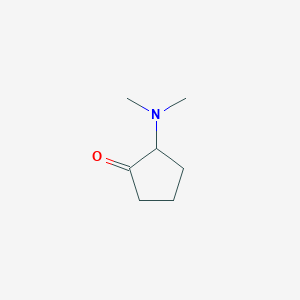
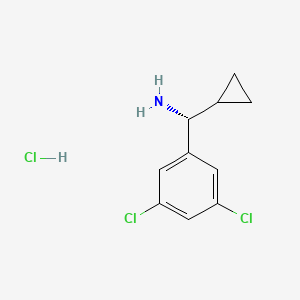
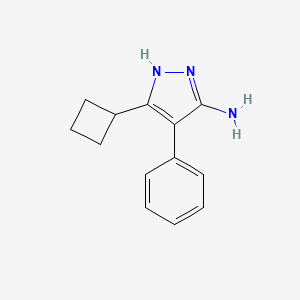
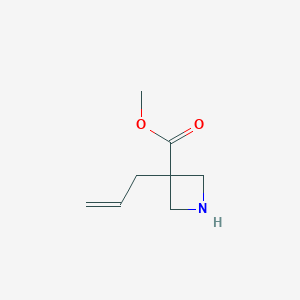
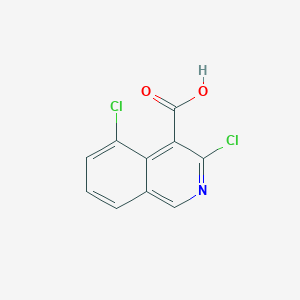
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
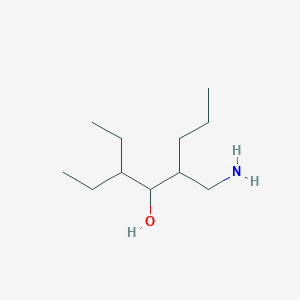
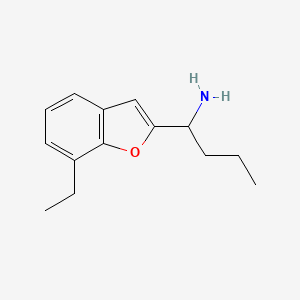
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
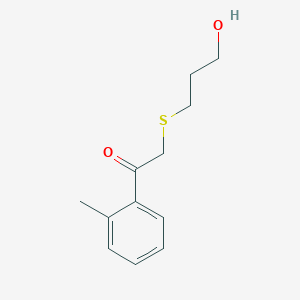
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
